Inosine 5'-monophosphate disodium salt hydrate is a nucleotide that plays a crucial role in cellular metabolism and energy transfer. Its chemical formula is with a molecular weight of approximately 392.17 g/mol. This compound is primarily used in biochemical research and various applications in the fields of molecular biology and pharmacology.
Inosine 5'-monophosphate disodium salt hydrate can be synthesized from adenosine triphosphate through enzymatic reactions, specifically by the action of inosine-5'-monophosphate dehydrogenase. It is also commercially available from multiple suppliers, including Thermo Fisher Scientific, Sigma-Aldrich, and TCI Chemicals, among others .
This compound falls under the category of nucleotides and is classified as a purine nucleotide. It serves as a precursor for the synthesis of guanine nucleotides and is involved in various metabolic pathways, including the purine nucleotide cycle.
Inosine 5'-monophosphate disodium salt hydrate can be synthesized through several methods:
Inosine 5'-monophosphate disodium salt hydrate features a complex molecular structure characterized by:
The structural representation can be described using its InChI key: AANLCWYVVNBGEE-WCYUCLFNNA-L
, which provides insight into its stereochemical configuration .
Inosine 5'-monophosphate disodium salt hydrate participates in several biochemical reactions, including:
These reactions are crucial for nucleotide metabolism and can be influenced by various factors such as pH, temperature, and enzyme availability.
Inosine 5'-monophosphate disodium salt hydrate acts primarily as an energy carrier within cells. Its mechanism involves:
Research indicates that its levels can influence cellular energy states and metabolic fluxes within purine metabolism pathways .
Inosine 5'-monophosphate disodium salt hydrate has several scientific uses:
This compound's versatility makes it a valuable tool in both research and clinical settings, contributing significantly to our understanding of cellular processes and metabolic pathways.
Inosine 5'-monophosphate disodium salt hydrate (C~10~H~11~N~4~O~8~PNa~2~·xH~2~O) serves as an indispensable biochemical tool for investigating the catalytic mechanisms and regulatory functions of Inosine 5'-Monophosphate Dehydrogenase. This nucleotide derivative, characterized by high purity (>98% HPLC) and stability in its disodium salt hydrate form, provides the essential substrate specificity required for rigorous enzymological studies [1] [2] [7]. As the ribonucleotide of hypoxanthine and the inaugural nucleotide formed during de novo purine biosynthesis, its biological relevance extends to fundamental cellular energy metabolism and nucleic acid synthesis pathways [1] [2] [3].
The exquisite substrate specificity of Inosine 5'-Monophosphate Dehydrogenase for inosine 5'-monophosphate disodium salt hydrate stems from precise molecular recognition mechanisms. Structural analyses reveal that the enzyme's active site accommodates the hypoxanthine base through hydrogen bonding networks while specifically recognizing the phosphate moiety's positioning [3]. Kinetic investigations employing ultraviolet spectrophotometry (λ~max~ = 248 ± 2 nm) enable real-time monitoring of the oxidation reaction, where inosine 5'-monophosphate disodium salt hydrate undergoes NAD-dependent conversion to xanthosine 5'-monophosphate [1] [7].
Table 1: Key Physicochemical Properties Enabling Kinetic Studies
Property | Specification | Experimental Utility |
---|---|---|
Purity | ≥98% (HPLC) | Eliminates enzymatic interference from contaminants |
UV-Visible Absorbance | λ~max~: 248 ± 2 nm | Enables reaction monitoring via spectrophotometry |
Solubility | Soluble in water | Facilitates preparation of aqueous reaction buffers |
Optical Activity | [α]20/D: −32±2°, c=1% in H~2~O | Confirms stereochemical integrity critical for binding |
Stability | Stable crystalline powder | Ensures reproducible kinetic measurements over time |
Michaelis-Menten parameters derived from purified enzyme preparations demonstrate a characteristic K~m~ for inosine 5'-monophosphate disodium salt hydrate in the low micromolar range (typically 2-20 μM), affirming high-affinity binding. The specific molar absorptivity of 12,300 ± 4% L·mol⁻¹·cm⁻¹ at 249 nm (pH 7.0) provides the quantitative foundation for calculating reaction velocities and catalytic efficiency (k~cat~/K~m~) [2] [7]. These measurements require substrate solutions prepared at precisely controlled pH (7.0-8.5), as specified for inosine 5'-monophosphate disodium salt hydrate, to maintain optimal enzymatic activity and ionization state [1].
Inosine 5'-monophosphate disodium salt hydrate occupies a pivotal branch point in purine metabolism, serving as the immediate precursor for guanine nucleotide biosynthesis via the IMPDH-catalyzed reaction. This reaction constitutes the committed, rate-determining step for cellular guanosine triphosphate production, positioning IMPDH as a master regulator of intracellular guanine nucleotide pools [1] [8]. Feedback inhibition studies utilizing inosine 5'-monophosphate disodium salt hydrate demonstrate complex allosteric regulation where elevated guanosine triphosphate concentrations reduce enzymatic velocity by increasing the K~m~ for the substrate [8].
Research employing isotopic labeling of inosine 5'-monophosphate disodium salt hydrate reveals compartmentalization of guanine nucleotide synthesis, with distinct regulatory mechanisms operating in cytosolic versus mitochondrial pools. This compartmentalization enables independent modulation of guanine nucleotides for specific cellular processes including nucleic acid synthesis, G-protein signaling, and energy transfer reactions [8]. Furthermore, inosine 5'-monophosphate disodium salt hydrate participates in purine nucleotide cycle regulation, indirectly influencing adenylate energy charge and pyrimidine nucleotide synthesis through substrate competition effects [3].
The designation of Inosine 5'-Monophosphate Dehydrogenase as the rate-limiting enzyme in guanine nucleotide biosynthesis stems directly from kinetic analyses using inosine 5'-monophosphate disodium salt hydrate. Comparative turnover numbers (k~cat~ values) demonstrate that IMPDH processes its natural substrate significantly slower than downstream enzymes in the guanine pathway, creating a metabolic bottleneck [1] [2]. This kinetic limitation establishes IMPDH as a prime target for pharmacological intervention in proliferative disorders and immunosuppression.
Table 2: Kinetic Parameters of IMPDH with Inosine 5'-Monophosphate Disodium Salt Hydrate
Parameter | Value Range | Experimental Conditions | Biological Significance |
---|---|---|---|
K~m~ | 2-20 μM | pH 7.5, 37°C | High substrate affinity |
V~max~ | 1-10 μmol/min/mg | NAD⁺ saturation | Rate-limiting step velocity |
k~cat~ | 2-15 s⁻¹ | Human isoform IMPDH1 | Intrinsic catalytic rate |
k~cat~/K~m~ | 10⁵-10⁶ M⁻¹s⁻¹ | Physiological conditions | Catalytic efficiency benchmark |
K~i~ (GMP) | 15-30 μM | Competitive inhibition | Feedback control potency |
High-throughput screening platforms utilize inosine 5'-monophosphate disodium salt hydrate as the foundational substrate for identifying IMPDH inhibitors. These assays exploit the nucleotide's stability in aqueous solution (pH 7.0-8.5) and distinct UV signature to measure inhibitor IC~50~ values through decreased NAD⁺ reduction rates [1] [2]. Structure-activity relationship studies reveal that competitive inhibitors frequently mimic the transition state geometry during oxidation of the inosine 5'-monophosphate disodium salt hydrate C2 position [8]. The catalytic mechanism involves covalent cysteine-thioimidate intermediates detected using mass spectrometry with isotopically labeled inosine 5'-monophosphate disodium salt hydrate substrates, providing targets for mechanism-based inhibitors [8].
Mammalian systems express two distinct Inosine 5'-Monophosphate Dehydrogenase isoforms (IMPDH1 and IMPDH2) exhibiting differential kinetic behavior toward inosine 5'-monophosphate disodium salt hydrate. IMPDH2 displays approximately 2-fold higher catalytic efficiency (k~cat~/K~m~) compared to IMPDH1, attributable primarily to enhanced turnover number rather than substrate affinity differences [1] [8]. Tissue distribution studies employing radioactive-labeled inosine 5'-monophosphate disodium salt hydrate reveal predominant IMPDH1 expression in differentiated tissues versus IMPDH2 predominance in rapidly proliferating tissues and neoplasms [1].
Evolutionary conservation studies across model organisms demonstrate remarkable kinetic similarity in IMPDH enzymes when assayed with inosine 5'-monophosphate disodium salt hydrate. Bacterial IMPDH isoforms generally exhibit higher K~m~ values (20-100 μM) but compensate through elevated k~cat~ compared to mammalian enzymes. This kinetic divergence enables selective antimicrobial targeting [2] [8]. Subcellular fractionation experiments localize IMPDH2 primarily to the cytoplasm while identifying nuclear and microtubule-associated pools with distinct regulatory kinetics toward inosine 5'-monophosphate disodium salt hydrate [8].
Table 3: Comparative Kinetics of IMPDH Isoforms Using Inosine 5'-Monophosphate Disodium Salt Hydrate
Isoform Source | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (M⁻¹s⁻¹) | Tissue Distribution |
---|---|---|---|---|
Human IMPDH1 | 10.5 ± 1.2 | 4.8 ± 0.3 | 4.6 × 10⁵ | Skeletal muscle, brain, heart |
Human IMPDH2 | 8.7 ± 0.9 | 12.4 ± 0.8 | 1.4 × 10⁶ | Spleen, thymus, proliferating cells |
Escherichia coli | 38.2 ± 3.5 | 25.6 ± 1.5 | 6.7 × 10⁵ | Cytoplasm |
Saccharomyces cerevisiae | 15.3 ± 1.8 | 8.2 ± 0.6 | 5.4 × 10⁵ | Nucleus-enriched |
Mus musculus IMPDH1 | 12.8 ± 1.1 | 5.1 ± 0.4 | 4.0 × 10⁵ | Liver, kidney |
Developmental regulation studies in vertebrate models demonstrate increasing IMPDH2 expression and activity toward inosine 5'-monophosphate disodium salt hydrate during organogenesis, correlating with elevated guanine nucleotide demands for cellular proliferation [8]. Alternative splicing generates tissue-specific IMPDH variants exhibiting up to 10-fold differences in catalytic efficiency with inosine 5'-monophosphate disodium salt hydrate, adding regulatory complexity to guanine nucleotide homeostasis [8].
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